2-Butyl-4-chloro-5-formylimidazole

Overview

Description

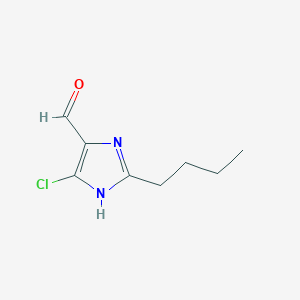

2-Butyl-4-chloro-5-formylimidazole is a chemical compound with the molecular formula C9H11ClN2O and CAS registry number 83857-96-9 . It is characterized by the presence of butyl, chloro, and formyl functional groups.

Mechanism of Action

Target of Action

2-Butyl-4-chloro-5-formylimidazole, also known as 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE, is primarily used as an intermediate in the synthesis of various pharmaceuticals

Mode of Action

It is known to be a key intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs . The compound’s interaction with its targets would depend on the specific drug it is used to synthesize.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific drug it is used to synthesize. As an intermediate, it is involved in various chemical reactions during the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors during the synthesis process. For instance, the condensation reaction of pentamidine hydrochloride with glyoxal requires the pH value of the system to be controlled in the range of 6.0-7.5 . Additionally, the compound is hazardous to the aquatic environment and precautions should be taken to avoid its release to the environment .

Biochemical Analysis

Biochemical Properties

2-Butyl-4-chloro-5-formylimidazole is used for the preparation of N-(biphenylylmethyl)imidazoles as angiotensin II antagonists It interacts with enzymes and proteins involved in these biochemical reactions

Cellular Effects

Given its role as an intermediate in the synthesis of the anti-hypertensive drug Chlosartan , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of N-(biphenylylmethyl)imidazoles as angiotensin II antagonists , suggesting it may have binding interactions with biomolecules, influence enzyme activity, and induce changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be soluble in methanol , suggesting it may be stable under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-5-formylimidazole involves several steps:

Condensation Reaction: Pentamidine hydrochloride is reacted with glyoxal under controlled pH conditions (6.0-7.5) to form an intermediate compound.

Dehydration Reaction: The intermediate compound undergoes a dehydration reaction to yield 2-butyl-1H-imidazole-5(4H)-ketone.

Final Reaction: 2-butyl-1H-imidazole-5(4H)-ketone is then reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high purity and yield. For example, the final reaction is typically carried out at elevated temperatures (100-105°C) and involves the use of solvents like toluene .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-5-formylimidazole undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide in dichloromethane.

Substitution: Various nucleophiles can be used to replace the chloro group.

Major Products

Oxidation: Formation of the corresponding aldehyde.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Butyl-4-chloro-5-formylimidazole has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of antihypertensive drugs like losartan.

Coordination Chemistry: The compound acts as a ligand in the formation of metal complexes, which are studied for their antimicrobial properties.

Biological Research: It is used in the synthesis of Schiff bases, which have shown potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

2-Butyl-4-chloro-5-methylimidazole: Similar structure but with a methyl group instead of a formyl group.

2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a formyl group.

Uniqueness

2-Butyl-4-chloro-5-formylimidazole is unique due to its specific combination of butyl, chloro, and formyl functional groups. This combination allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals and coordination compounds .

Biological Activity

2-Butyl-4-chloro-5-formylimidazole (CAS Number: 83857-96-9) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by various research findings and case studies.

- Molecular Formula : C₈H₁₁ClN₂O

- Molecular Weight : 186.64 g/mol

- Melting Point : 97-100 °C

- Density : 1.2 g/cm³

- Solubility : Slightly soluble in water

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of its thiosemicarbazone derivative showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition of microbial growth, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenged free radicals, which is crucial in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

These findings suggest that this compound could be beneficial in formulating antioxidant therapies to combat oxidative damage in cells.

Anticancer Potential

Recent studies have explored the anticancer properties of complexes formed with this compound. Specifically, copper(II) and nickel(II) complexes have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7.

A notable study reported that these metal complexes induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.

| Complex Type | Cell Line | IC50 (µM) |

|---|---|---|

| Cu(II) Complex | HeLa | 12 |

| Ni(II) Complex | MCF-7 | 10 |

This data underscores the importance of metal coordination in enhancing the biological activity of imidazole derivatives .

Synthesis and Characterization

A comprehensive study involved synthesizing thiosemicarbazone derivatives from this compound, followed by spectral characterization using techniques such as NMR and IR spectroscopy. These derivatives exhibited enhanced biological activities compared to the parent compound, suggesting that structural modifications can significantly impact efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound and its derivatives with various biological targets. These studies revealed favorable interactions with enzymes involved in cancer progression, supporting further investigations into their therapeutic applications .

Properties

IUPAC Name |

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVIHQCWASNXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075039 | |

| Record name | 2-Butyl-5-chloroimidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83857-96-9 | |

| Record name | 2-Butyl-4-chloro-5-formylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83857-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083857969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-chloroimidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4-chloro-5-formylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H170U0SWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2-Butyl-4-chloro-5-formylimidazole?

A1: One efficient route involves using 1-methoxy-1-imine pentane and subjecting it to substitution and cyclization reactions. This method is favored for large-scale preparation due to its high yield (59.02%), mild reaction conditions, and readily available starting materials []. Another approach utilizes this compound and 4-bromobenzyl bromide as starting materials to reach Losartan through a series of alkylation, coupling, deprotection, and reduction reactions [].

Q2: What spectroscopic data is available for the structural characterization of this compound?

A2: Researchers have employed various spectroscopic techniques to characterize this compound, including elemental analysis, FT-IR, 1H and 13C NMR, UV-Vis, and mass spectrometry [, ]. These analyses provide detailed information about the compound's structure, functional groups, and purity.

Q3: What is the significance of the formyl group in this compound for its reactivity and applications?

A3: The formyl group (-CHO) present in the compound is highly reactive and serves as a key site for derivatization. It allows for the synthesis of various derivatives, such as thiosemicarbazones and Schiff bases [, , ], by reacting with amines and hydrazines. These derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties, highlighting the versatility of this compound as a building block for medicinal chemistry research.

Q4: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A4: While detailed SAR studies specifically focusing on this compound are limited in the provided research, some studies investigate the biological activity of its derivatives. For example, research on Cu(II) and Ni(II) complexes of this compound thiosemicarbazone revealed their potential as antimicrobial and anticancer agents []. This suggests that modifications to the parent compound can influence its activity and open avenues for further SAR exploration.

Q5: What are the potential applications of this compound beyond its role as a Losartan precursor?

A5: The research highlights the potential of this compound derivatives in diverse fields:

- Antimicrobial agents: Studies demonstrate the promising antimicrobial activity of its thiosemicarbazone derivatives and metal complexes against both Gram-positive and Gram-negative bacteria [, ].

- Anticancer agents: Research shows the potential of this compound thiosemicarbazone metal complexes in inhibiting cancer cell growth, particularly against MDA-MB 231 cell lines [].

- Corrosion inhibitors: Studies indicate that this compound-based Schiff bases exhibit corrosion inhibition properties on mild steel in acidic environments [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.